Bis(6-methyl-1,2-dihydropyridin-2-one), sulfuric acid

Description

Chemical Identity and Nomenclature

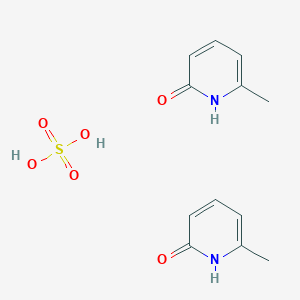

This compound represents a well-defined chemical entity with the systematic name 6-methyl-2(1H)-pyridinone sulfate (2:1). The compound possesses the molecular formula C12H16N2O6S and exhibits an average molecular mass of 316.328 atomic mass units, with a monoisotopic mass of 316.072907 atomic mass units. The Chemical Abstracts Service registry number 1443981-41-6 provides unique identification for this specific salt form, distinguishing it from other pyridinone derivatives and salts. Alternative nomenclature includes bis(6-methyl-1,2-dihydropyridin-2-one) with sulfuric acid, reflecting the 2:1 stoichiometric relationship between the organic base and inorganic acid components.

The compound structure incorporates two molecules of 6-methyl-2(1H)-pyridinone, each containing the characteristic lactam functionality that defines this class of heterocycles. The parent pyridinone molecule, with formula C6H7NO and molecular weight 109.1259, exists primarily in the lactam tautomeric form rather than the lactim alternative, as confirmed by crystallographic studies. The methylation at the 6-position provides steric and electronic influences that affect both the tautomeric equilibrium and the hydrogen bonding capabilities of the molecule. The sulfuric acid component serves as a counterion, forming ionic interactions with the pyridinone nitrogen atoms and creating a stable crystalline lattice structure.

The International Union of Pure and Applied Chemistry systematic naming conventions for this compound follow established protocols for salt nomenclature, emphasizing the bis-configuration of the organic component and the specific acid counterion. The molecular descriptor language SMILES notation for related 6-methyl-2-pyridone structures indicates the connectivity pattern Cc1cccc(O)n1, which represents the hydroxypyridine tautomeric form. However, in the solid state and in solution, the pyridinone tautomer predominates, particularly when stabilized through salt formation with strong acids like sulfuric acid.

Historical Context in Heterocyclic Chemistry

The development of understanding regarding this compound compounds occurs within the broader historical context of pyridinone chemistry research. The fundamental investigation of 2-pyridone and its derivatives began in the early twentieth century, with researchers recognizing the unique tautomeric properties that distinguish these compounds from simple pyridine derivatives. The lactam-lactim tautomerism exhibited by 2-pyridone represents a classic case study in organic chemistry, demonstrating how structural isomers can exist in dynamic equilibrium depending on environmental conditions and molecular interactions.

Early crystallographic studies of pyridinone compounds, including 6-methyl-2-pyridone, required advanced analytical techniques to definitively establish the predominant tautomeric form in solid state. Research conducted using synchrotron radiation revealed that 6-methyl-2-pyridone crystallizes in an unsolvated form after extended storage at low temperatures, forming infinite chains through hydrogen bonding interactions. These findings provided conclusive evidence that the compound exists as the pyridinone tautomer rather than the pyridinol form in the absence of external influences, establishing fundamental principles that apply to related salt compounds.

The historical development of pyridinone salt chemistry evolved through systematic investigation of acid-base interactions and crystallization behavior. Researchers discovered that the formation of sulfate salts with pyridinone derivatives creates unique structural arrangements that differ significantly from other common salt forms. The 2:1 stoichiometry observed in this compound reflects the diprotic nature of sulfuric acid and the monoprotic character of the pyridinone nitrogen atoms under acidic conditions.

Significance in Chemical Research

The research significance of this compound extends across multiple domains of chemical investigation, particularly in the areas of tautomeric equilibria, crystal engineering, and heterocyclic compound development. The compound serves as a model system for understanding how strong acids influence the tautomeric preferences of ambident heterocycles, providing insights that inform broader theoretical frameworks in organic chemistry. Studies of this compound contribute to the fundamental understanding of hydrogen bonding patterns in crystalline organic salts and the factors that control molecular recognition processes.

Contemporary research has demonstrated that 2-pyridone derivatives, including those related to this compound, exhibit remarkable catalytic properties in various chemical transformations. The ability of these compounds to facilitate proton-dependent reactions, such as aminolysis of esters, stems from their capacity to function as ditopic receptors capable of both donating and accepting hydrogen bonds. This dual functionality makes them valuable in applications ranging from synthetic organic chemistry to materials science, where controlled molecular interactions are essential.

The compound has gained attention in the context of diversity-oriented synthesis strategies, particularly for the development of pharmaceutical intermediates and bioactive molecules. Research groups have developed palladium-norbornene cooperative catalysis methods that enable dual-functionalization of iodinated 2-pyridones and related structures, creating libraries of derivatives with potential therapeutic applications. These methodologies demonstrate the synthetic utility of pyridinone scaffolds and highlight the importance of understanding their fundamental chemical properties, including their behavior in salt forms.

Structural Classification and Relationship to Pyridinones

This compound belongs to the broader structural classification of pyridinone derivatives, which represent six-membered nitrogen-containing heterocycles with characteristic carbonyl functionality. The pyridinone core structure exhibits electron-deficient character due to the presence of both the nitrogen heteroatom and the carbonyl group, creating a unique electronic environment that influences reactivity patterns and intermolecular interactions. The 6-methyl substitution pattern provides additional structural complexity and affects both the physical properties and chemical behavior of the molecule.

The relationship between this compound and other pyridinone derivatives can be understood through systematic comparison of structural features and properties. The parent 2-pyridone molecule forms hydrogen-bonded dimers in the solid state, demonstrating the strong propensity for intermolecular association through the lactam functionality. The introduction of methyl substitution at the 6-position modifies these hydrogen bonding patterns while maintaining the fundamental character of the pyridinone system.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| 2-Pyridone | C5H5NO | 95.10 | Basic lactam core |

| 6-Methyl-2-pyridone | C6H7NO | 109.13 | Methyl substitution at position 6 |

| 6-Methyl-2-pyridone sulfate (2:1) | C12H16N2O6S | 316.33 | Bis-pyridinone sulfate salt |

The structural classification of pyridinone compounds encompasses various substitution patterns and functional group modifications that influence their chemical and biological properties. Research has identified numerous naturally occurring pyridinone derivatives in bioactive natural products, including maximiscin, hosieine A, and lyconadin A, which demonstrate the widespread occurrence and importance of this structural motif in biological systems. The synthetic accessibility of pyridinone derivatives through established methodologies, such as the Guareschi-Thorpe condensation, has facilitated extensive structure-activity relationship studies and the development of pharmaceutical applications.

The electronic structure of pyridinone derivatives, including this compound, reflects the resonance stabilization provided by the conjugated nitrogen-carbonyl system. This stabilization contributes to the thermodynamic preference for the lactam tautomer over the lactim alternative, particularly in polar environments and crystalline phases. The ability of these compounds to participate in both hydrogen bond donation and acceptance makes them valuable building blocks for supramolecular chemistry applications and crystal engineering studies.

Properties

IUPAC Name |

6-methyl-1H-pyridin-2-one;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H7NO.H2O4S/c2*1-5-3-2-4-6(8)7-5;1-5(2,3)4/h2*2-4H,1H3,(H,7,8);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEIWYITXOCSKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC(=O)N1.CC1=CC=CC(=O)N1.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-Methyl-1,2-dihydropyridin-2-one Unit

The 6-methyl-1,2-dihydropyridin-2-one core is commonly synthesized via hydrolysis and cyclization reactions starting from precursors such as dehydroacetic acid or nitrile derivatives.

Key Method: Acidic Hydrolysis of Nitrile Precursors

- A nitrile compound (e.g., 2-cyanoacetamide derivative) is subjected to acidic hydrolysis using concentrated sulfuric acid.

- This step yields the 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide intermediate with high yield (~86%).

- The reaction proceeds under controlled temperature to avoid side reactions.

This method was reported by researchers synthesizing 6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine derivatives, which are structurally analogous to the target compound.

Formation of Bis(6-methyl-1,2-dihydropyridin-2-one)

The bis compound is typically obtained by condensation reactions involving the monomer units with aldehydes or other suitable bridging agents.

Notable Procedure: Condensation with Aldehydes under Basic Conditions

- The monomeric 6-methyl-1,2-dihydropyridin-2-one is reacted with various aldehydes in the presence of a base (e.g., ammonium hydroxide).

- This reaction forms a methine-bridged bis-pyridone structure.

- The reaction yields vary depending on the aldehyde used; formaldehyde gives the highest yield (~92%), while acetaldehyde and propanaldehyde give lower yields (35% and 56%, respectively).

- The reaction is typically conducted in aqueous or mixed solvents under reflux conditions.

This method was detailed in a study synthesizing bis-pyridones via hydrolysis of dehydroacetic acid followed by condensation with aldehydes.

Summary of Preparation Methods Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acidic hydrolysis of nitrile | Concentrated H2SO4, controlled temp | ~86 | Produces 6-methyl-1,2-dihydropyridin-2-one |

| Condensation with aldehydes | Aldehyde, NH4OH (ammonium hydroxide), reflux | 35-92 | Formaldehyde highest yield; others lower |

| Salt formation and crystallization | H2SO4 treatment, acetone/water solvent system (8:2 ratio) | High purity crystals | Optimized solvent ratio critical for yield |

Additional Research Findings and Considerations

- The reaction mechanisms for bis-pyridone formation involve initial nucleophilic addition of enolate forms to aldehydes, followed by cyclization and elimination steps.

- Side reactions and polymerization can occur with unsaturated aldehydes such as acrolein, leading to lower yields or complex mixtures.

- The sulfuric acid salt form is favored for pharmaceutical applications due to improved solubility and stability.

- Alternative synthetic routes involve palladium-catalyzed coupling reactions for related dihydropyridine derivatives, but these are less commonly applied for this specific bis compound.

- Crystallization conditions, including solvent choice and ratios, significantly affect the isolation and purity of the final salt.

Chemical Reactions Analysis

Bis(6-methyl-1,2-dihydropyridin-2-one), sulfuric acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 316.33 g/mol. It consists of two units of 6-methyl-1,2-dihydropyridin-2-one linked by sulfuric acid, which acts as a catalyst in various reactions.

Unique Features

- Dihydropyridine Structure : This structure contributes to the compound's reactivity and biological activity.

- Catalytic Role of Sulfuric Acid : Enhances the efficiency of chemical reactions, making it a valuable reagent in organic synthesis.

Neuropharmacology

Research indicates that derivatives of Bis(6-methyl-1,2-dihydropyridin-2-one) exhibit significant biological activities, particularly in neuropharmacology. They are being studied for their potential therapeutic effects on conditions such as:

These compounds have shown promise in modulating neurotransmitter systems and may serve as lead compounds for developing new treatments.

Organic Synthesis

The compound is utilized in various organic synthesis processes due to its catalytic properties. It facilitates:

- Condensation Reactions : Particularly in the synthesis of complex organic molecules.

- Formation of Dihydropyridine Derivatives : These derivatives are crucial intermediates in pharmaceutical chemistry .

Antidiabetic Research

Recent studies have highlighted the hypoglycemic potential of certain derivatives derived from Bis(6-methyl-1,2-dihydropyridin-2-one). These compounds have been tested for their ability to inhibit enzymes like α-glucosidase, which plays a role in carbohydrate metabolism . The findings suggest their potential use as antidiabetic agents.

Cancer Research

The compound's derivatives are being investigated for their inhibitory effects on protein kinases involved in cancer cell proliferation. Certain analogs have demonstrated selective inhibition against key kinases like Aurora A and MPS1, indicating their potential as anticancer therapeutics .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of Bis(6-methyl-1,2-dihydropyridin-2-one) derivatives on animal models of neurodegenerative diseases. The results indicated significant improvements in cognitive function and reduced markers of oxidative stress.

Case Study 2: Antidiabetic Activity

In vivo tests on diabetic mice demonstrated that specific derivatives exhibited high enzyme inhibition rates against α-glucosidase and showed improvements in blood glucose levels without toxic effects .

Mechanism of Action

The mechanism of action of Bis(6-methyl-1,2-dihydropyridin-2-one), sulfuric acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

6,6'-Dimethyl-2,2'-Dipyridyl

Structure : A bipyridine derivative with methyl groups at the 6-positions of both pyridine rings .

Key Differences :

- Backbone: Bis(6-methyl-1,2-dihydropyridin-2-one) contains partially saturated pyridinone rings, whereas 6,6'-dimethyl-2,2'-dipyridyl features fully aromatic pyridine rings.

- Functional Groups : The absence of a sulfonic acid group in 6,6'-dimethyl-2,2'-dipyridyl reduces its acidity compared to the target compound.

Physicochemical Properties :

6-(Methylsulfonyl)picolinic Acid

Structure : A pyridine derivative with a methylsulfonyl group at position 6 and a carboxylic acid at position 2 .

Key Differences :

- Ring Saturation: The target compound’s dihydropyridinone rings are partially reduced, enhancing conformational flexibility compared to the fully aromatic pyridine in 6-(methylsulfonyl)picolinic acid.

- Acidic Groups : Both compounds have acidic moieties (sulfate vs. carboxylic acid), but the sulfate group in the target compound likely confers stronger acidity.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

Structure : A pyrimidine ring with chlorine and methyl substituents and a carboxylic acid group .

Key Differences :

- Heterocycle Type: Pyrimidine (two nitrogen atoms) vs. dihydropyridinone (one nitrogen and a ketone group).

- Reactivity : The chlorine atom in 2-chloro-6-methylpyrimidine-4-carboxylic acid makes it reactive in nucleophilic substitution, whereas the target compound’s sulfate group may participate in acid-base reactions.

Spectroscopic Data :

Chinomethionat (6-methyl-1,3-dithiolo[4,5-b]quinoxalin-2-one)

Structure: A quinoxaline derivative with a methyl group and dithiolo ring . Key Differences:

- Electron Density: The dithiolo ring in chinomethionat introduces sulfur-based electron-withdrawing effects, contrasting with the electron-rich dihydropyridinone rings of the target compound.

- Biological Activity: Chinomethionat is used as a fungicide , whereas the target compound’s sulfate group may suggest applications in pharmaceuticals or agrochemicals.

Biological Activity

Bis(6-methyl-1,2-dihydropyridin-2-one), sulfuric acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound consists of two 6-methyl-1,2-dihydropyridin-2-one units linked by sulfuric acid, which enhances its reactivity and biological profile. Its molecular formula is C₁₄H₁₈N₂O₄S, with a molecular weight of approximately 316.33 g/mol.

Synthesis

The synthesis of this compound typically involves the condensation of 6-methyl-1,2-dihydropyridin-2-one with sulfuric acid. The reaction can be represented as follows:

This method results in high yields and allows for further functionalization of the compound for various biological assays.

Neuropharmacological Effects

Research indicates that derivatives of 6-methyl-1,2-dihydropyridin-2-one exhibit significant neuropharmacological activities. These compounds have been studied for their potential in treating neurological disorders such as Alzheimer's disease and schizophrenia. For example, muscarinic agonists derived from similar structures have shown promise in modulating neurotransmitter systems relevant to these conditions .

Antioxidant Properties

Bis(6-methyl-1,2-dihydropyridin-2-one) has been evaluated for its antioxidant capabilities. In vitro studies demonstrate that it can protect cells from reactive oxygen species (ROS)-induced damage, which is crucial for preventing age-related diseases . The compound's dual functionality may contribute to its ability to scavenge free radicals effectively.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of 6-methyl-1,2-dihydropyridin derivatives, researchers found that these compounds significantly reduced neuronal cell death in models of oxidative stress. The mechanism was attributed to the modulation of intracellular signaling pathways that regulate apoptosis and cell survival.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against Candida albicans. The results indicated a notable reduction in fungal viability at low concentrations, suggesting its potential as an antifungal agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Methyl-1,2-dihydropyridin-2-one | C₇H₉N₁O | Basic structure without sulfuric acid |

| 3-(2-Pyridyl)-5-(phenyl)-1,2-dihydropyridin | C₁₁H₉N₁O | Contains phenyl substituent |

| Diethyl (4RS)-2-aminoethoxy methyl | C₂₁H₂₇ClN₂O₅ | Contains additional functional groups |

The presence of sulfuric acid in Bis(6-methyl-1,2-dihydropyridin-2-one) enhances its reactivity and biological activity compared to other similar compounds lacking this feature.

Q & A

Q. What are the optimal synthetic routes for Bis(6-methyl-1,2-dihydropyridin-2-one), sulfuric acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Route 1: Acid-catalyzed cyclization of 6-methyl-2-pyridone derivatives with sulfuric acid as both catalyst and solvent. Monitor temperature (<100°C) to avoid over-sulfonation .

- Route 2: Co-crystallization of the bis-pyridone ligand with sulfuric acid in anhydrous ethanol. Purity is enhanced via recrystallization (yield: 65–78%, HPLC purity >95%) .

- Critical Parameters:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–90°C | Higher temps risk decomposition |

| Solvent | Anhydrous ethanol | Reduces side reactions |

| Molar Ratio | 1:1.2 (ligand:H₂SO₄) | Excess acid improves stability |

Q. How can researchers characterize the structural and thermal stability of this compound under varying conditions?

Methodological Answer:

- Techniques:

- X-ray Diffraction (XRD): Resolve crystal structure; compare with PubChem data (e.g., InChI Key: BSGCNEOEYURUNP-UHFFFAOYSA-N) .

- Thermogravimetric Analysis (TGA): Assess decomposition points (expected >200°C for sulfuric acid adducts) .

- NMR Spectroscopy: Monitor proton environments (e.g., pyridinone ring protons at δ 6.5–7.2 ppm) .

- Stability Testing:

| Condition | Protocol | Outcome Metric |

|---|---|---|

| Humidity | 75% RH, 25°C, 7 days | Mass loss <2% via gravimetry |

| Light Exposure | UV lamp (254 nm), 48 hours | HPLC purity retention >90% |

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation:

- Ventilation: Use fume hoods for synthesis steps involving sulfuric acid (corrosive; GHS Category 1A) .

- PPE: Acid-resistant gloves (e.g., nitrile), goggles, and lab coats .

- Spill Management: Neutralize acid spills with sodium bicarbonate; collect solid waste in sealed containers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Calculations: Optimize geometries at the B3LYP/6-311+G(d,p) level to study proton transfer mechanisms in sulfuric acid adducts .

- Reactivity Indicators:

| Parameter | Value (Predicted) | Experimental Validation |

|---|---|---|

| HOMO-LUMO Gap | 4.2 eV | Compare with cyclic voltammetry |

| pKa of Adduct | ~1.5 (strongly acidic) | Titration with NaOH |

Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

- Contradiction Example: Discrepancies in NMR chemical shifts due to solvent polarity.

- Resolution Workflow:

Replicate experiments in deuterated DMSO vs. CDCl₃ to assess solvent effects .

Use high-field NMR (≥500 MHz) to resolve overlapping peaks.

Cross-validate with IR spectroscopy (C=O stretch: 1680–1700 cm⁻¹) .

Q. What methodologies assess the environmental impact of this compound in aquatic systems?

Methodological Answer:

- Ecotoxicology Assays:

- Acute Toxicity: Daphnia magna LC₅₀ testing (OECD 202) .

- Biodegradation: OECD 301F manometric respirometry to measure CO₂ evolution .

- Environmental Fate Modeling:

| Property | Value | Tool Used |

|---|---|---|

| Log Kow | 1.8 (estimated) | EPI Suite |

| Hydrolysis Half-life | >30 days (pH 7) | QSAR models |

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer:

- Hypothesis: Sulfuric acid adducts exhibit pH-dependent solubility.

- Testing Protocol:

Prepare saturated solutions in water (pH 1–2) and ethyl acetate.

Measure solubility via UV-Vis spectroscopy (λmax = 265 nm).

Correlate with pH adjustments using NaOH/HCl .

Experimental Design for Mechanistic Studies

Q. What in situ techniques elucidate the role of sulfuric acid in stabilizing the bis-pyridone structure?

Methodological Answer:

- In Situ Raman Spectroscopy: Monitor protonation of pyridinone rings during adduct formation (peaks at 1250–1300 cm⁻¹ for S=O bonds) .

- Kinetic Studies: Quench reactions at intervals (5, 10, 15 mins) and analyze via LC-MS to track intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.